Methoxyphenamine hydrochloride Methoxyphenamine hydrochloride Methoxyphenamine hydrochloride is the hydrochloride salt of methoxyphenamine, a beta-adrenergic receptor agonist that regulates norephinephrine and ephinephrinein concentrations. It is a member of amphetamines and a hydrochloride. It contains a methoxyphenamine.
Brand Name: Vulcanchem
CAS No.: 5588-10-3
VCID: VC8431111
InChI: InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H
SMILES: CC(CC1=CC=CC=C1OC)NC.Cl
Molecular Formula: C11H17NO.ClH
C11H18ClNO
Molecular Weight: 215.72 g/mol

Methoxyphenamine hydrochloride

CAS No.: 5588-10-3

Cat. No.: VC8431111

Molecular Formula: C11H17NO.ClH
C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

Methoxyphenamine hydrochloride - 5588-10-3

Specification

CAS No. 5588-10-3
Molecular Formula C11H17NO.ClH
C11H18ClNO
Molecular Weight 215.72 g/mol
IUPAC Name 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H
Standard InChI Key FGSJNNQVSUVTPW-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1OC)NC.Cl
Canonical SMILES CC(CC1=CC=CC=C1OC)NC.Cl

Introduction

Chemical Identity and Structural Properties

Methoxyphenamine hydrochloride, with the chemical formula C11H18ClNO\text{C}_{11}\text{H}_{18}\text{ClNO} and a molecular weight of 215.72 g/mol, is a racemic compound characterized by a methoxy-substituted phenyl group attached to a methylpropan-2-amine backbone . Its IUPAC name, 1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride, reflects this structure. The compound exists as a white crystalline powder and is soluble in polar solvents such as water and methanol .

Stereochemical and Spectroscopic Characteristics

The compound lacks defined stereocenters, contributing to its racemic nature. Key spectroscopic identifiers include:

  • SMILES: CC(CC1=CC=CC=C1OC)NC.Cl

  • InChI Key: WJVCROKJTIUCAZ-UHFFFAOYNA-N

Table 1: Molecular Properties of Methoxyphenamine Hydrochloride

PropertyValue
Molecular FormulaC11H18ClNO\text{C}_{11}\text{H}_{18}\text{ClNO}
Molecular Weight215.72 g/mol
CAS Number5588-10-3
Optical ActivityRacemic (±)
Defined Stereocenters0

Pharmacological Profile

Mechanism of Action

Methoxyphenamine hydrochloride acts as a non-selective β-adrenoceptor agonist, primarily targeting β₂-receptors in bronchial smooth muscle to induce relaxation and bronchodilation . In vitro studies demonstrate its antagonism of histamine-induced contractions in guinea pig ileum, suggesting additional noncompetitive antihistaminergic activity at concentrations of 10510^{-5} to 10310^{-3} M .

Pharmacokinetics

The compound undergoes extensive hepatic metabolism via O-demethylation, aromatic ring hydroxylation, and N-demethylation . A pharmacokinetic study in healthy adults reported a maximum plasma concentration (CmaxC_{\text{max}}) of 157 ng/mL and an area under the curve (AUC) of 1315 ng·h/mL following a single 60.3 mg oral dose under fasting conditions .

Table 2: Pharmacokinetic Parameters (Single 60.3 mg Oral Dose)

ParameterValuePopulation
CmaxC_{\text{max}}157 ng/mLHealthy adult males
AUC1315 ng·h/mLFasted state
t1/2t_{1/2}Not reported

Therapeutic Applications

Respiratory Conditions

Clinically, methoxyphenamine hydrochloride is prescribed for:

  • Asthma: By relaxing bronchial smooth muscle, it alleviates airflow obstruction .

  • COPD: Reduces exacerbation frequency and improves lung function .

  • Postinfectious Cough: Suppresses cough reflexes through central and peripheral mechanisms .

Anti-Inflammatory Effects

A rat model of COPD revealed that methoxyphenamine compound (MC) significantly reduced proinflammatory cytokines:

  • TNF-α, IL-1β, IL-6, and TGF-β levels in bronchoalveolar lavage fluid (BALF) decreased by 40–60% compared to untreated controls .

  • Total white cell counts and neutrophil infiltration in BALF were suppressed, highlighting its potential in modulating chronic inflammation .

Table 3: Cytokine Levels in COPD Rat Model (MC Treatment)

CytokineReduction vs. Control
TNF-α58%
IL-1β49%
IL-653%
TGF-β42%

Synthesis and Industrial Production

Synthetic Pathway

A patented method (CN106699576A) outlines a three-step synthesis:

  • Schiff Base Formation: Reacting o-methoxyphenyl acetone with methylamine in methanol (20–35°C, 15–18 hours) .

  • Reduction: Using metallic agents like lithium aluminium hydride (LiAlH₄) or sodium triacetoxy borohydride (-5–5°C, 6–12 hours) .

  • Hydrochloride Salt Formation: Treating the base with HCl to achieve pH 1–2 (-10–-5°C, 11–12 hours) .

This method achieves a molar yield exceeding 82%, making it viable for industrial-scale production .

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